Direct Head-to-Head Comparison: 8-Fold Superior Potency Over Clinical Reference DFMO in the Same Assay System
In the primary characterization study, compound 3b (Antitrypanosomal agent 8) was evaluated alongside the clinical drug α-difluoromethylornithine (DFMO, eflornithine) under identical in vitro assay conditions against Trypanosoma brucei. Compound 3b demonstrated an IC50 of 0.79 μM, which is 7.7-fold more potent than the IC50 of 6.10 μM measured for DFMO in the same experiment [1]. This direct, same-assay comparison provides the highest level of evidence for the compound's superior potency relative to a standard-of-care comparator.
| Evidence Dimension | In vitro potency against T. brucei (IC50) |
|---|---|
| Target Compound Data | 0.79 μM |
| Comparator Or Baseline | DFMO (Eflornithine): 6.10 μM |
| Quantified Difference | 7.7-fold more potent |
| Conditions | In vitro culture of T. brucei; same assay run |
Why This Matters
This data provides unequivocal evidence of superior potency against a clinical benchmark, justifying selection for research programs focused on targets distinct from or overcoming DFMO's limitations.
- [1] Shaykoon MS, Marzouk AA, Soltan OM, Wanas AS, Radwan MM, Gouda AM, Youssif BGM, Abdel-Aziz M. Design, synthesis and antitrypanosomal activity of heteroaryl-based 1,2,4-triazole and 1,3,4-oxadiazole derivatives. Bioorg Chem. 2020 Jul;100:103933. View Source
